3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine
Description
Nomenclature and Structural Identification
The IUPAC name 3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine derives from its pyrazole backbone, where the numbering prioritizes the amine group at position 5. The parent structure, 1H-pyrazol-5-amine, is substituted at position 1 with a methyl group and at position 3 with a (1-methoxycyclobutyl)methyl side chain. The cyclobutyl ring’s methoxy group is attached to the bridgehead carbon, as indicated by the 1-methoxycyclobutyl prefix.
The molecular formula C₁₀H₁₇N₃O corresponds to a molecular weight of 195.26 g/mol . Its SMILES notation, COC1(CCC1)CN2C=C(N)C=N2C , encodes the methoxycyclobutyl moiety (COC1(CCC1)), the methylene linker (C), and the 1-methylpyrazol-5-amine core (N2C=C(N)C=N2C). This structural configuration aligns with related compounds, such as 5-[(1-methoxycyclobutyl)methyl]-2-methylpyrazol-3-amine (Catalog# 1520EE), which shares the methoxycyclobutylmethyl substituent but differs in pyrazole substitution patterns.
Comparative analysis with structurally analogous molecules, such as 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1249335-32-7), highlights the role of cyclobutane’s ring strain and methoxy group in modulating electronic and steric properties. The methoxycyclobutyl group introduces a conformational constraint absent in smaller cycloalkanes, potentially influencing binding interactions in biological systems.
Historical Context and Discovery
The synthesis of this compound reflects broader trends in heterocyclic chemistry, particularly the exploration of strained cycloalkanes as bioactive substituents. While its exact discovery timeline remains undocumented in public databases, its structural analogs emerged in patent literature during the mid-2010s. For instance, 5-[5-[1-[5-[1-(2-methoxyethyl)pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridin-2-yl]pyrimidin-2-amine (PubChem CID 56944231), patented in US8575201, demonstrates the pharmaceutical industry’s interest in cyclobutane-containing pyrazole derivatives.
The compound’s design likely originated from medicinal chemistry efforts to optimize pharmacokinetic properties. Methoxy groups enhance solubility and metabolic stability, while cyclobutane rings balance lipophilicity and three-dimensionality—a strategy employed in kinase inhibitor development. Early synthetic routes possibly involved:
- Cyclobutane ring construction via [2+2] cycloaddition or ring-closing metathesis.
- Functionalization with methoxy groups through nucleophilic substitution or oxidation.
- Pyrazole core assembly using hydrazine derivatives and diketone precursors.
Significance in Contemporary Chemical Research
In drug discovery, this compound serves as a versatile intermediate for generating targeted therapeutics. Its primary amine group enables conjugation with carboxylic acids, sulfonyl chlorides, or carbonyl compounds, facilitating the creation of amides, ureas, or Schiff bases. For example, 1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine (PubChem CID 130601057) has been explored as a building block for protease inhibitors.
The methoxycyclobutylmethyl side chain may improve blood-brain barrier penetration in central nervous system (CNS) targets, as evidenced by related compounds in antipsychotic drug candidates. Additionally, the pyrazole ring’s aromaticity and hydrogen-bonding capacity make it a candidate for metalloenzyme inhibition, particularly in kinases and GTPases.
In materials science, the compound’s rigid yet functionalized structure could anchor metal-organic frameworks (MOFs) or serve as a ligand in catalytic systems. Its nitrogen-rich profile aligns with applications in energetic materials or corrosion inhibitors, though these areas remain underexplored.
Ongoing research focuses on stereoselective synthesis and enantiomeric resolution, as chiral centers in the cyclobutane ring could yield diastereomers with distinct biological activities. Computational studies using density functional theory (DFT) aim to predict substituent effects on ring puckering and electronic distribution.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-[(1-methoxycyclobutyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-13-9(11)6-8(12-13)7-10(14-2)4-3-5-10/h6H,3-5,7,11H2,1-2H3 |
InChI Key |
VAGCYYCKGHQGQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2(CCC2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of the cyclobutyl intermediate, which is then functionalized with a methoxy group. This intermediate is subsequently reacted with a pyrazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and cyclobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- The methoxy group in the target compound adds polarity, which may improve solubility compared to non-polar tert-butyl analogs .
- Synthetic Efficiency : Solvent-free one-pot methods (e.g., for tert-butyl derivatives) achieve high yields (~88%) and avoid intermediate purification, suggesting scalability for the target compound .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Data from highlight pyrazole amines as TrkA inhibitors, with substituents critically influencing activity:
| Entry | Substituent (3-position) | TrkA Inhibition (%) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 21 | tert-Butyl | 94.0 ± 3.4 | 0.49 ± 0.02 | |
| 20 | 5-(tert-Butyl)isoxazol-3-amine | 96.5 ± 1.6 | 0.092 ± 0.01 |
Implications for the Target Compound :
Physicochemical Properties
Comparative data for molecular weight, solubility, and logP (calculated):
*Estimates based on methoxycyclobutylmethyl substituent.
Key Trends :
- Bulky substituents (e.g., tert-butyl) increase hydrophobicity (higher logP), while polar groups (methoxy) reduce logP. The target compound’s methoxy group may enhance aqueous solubility compared to tert-butyl analogs.
Biological Activity
3-[(1-Methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 250.31 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O |
| Molecular Weight | 250.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic route often includes the use of various reagents to achieve the desired molecular structure.
Synthetic Route Overview
- Starting Materials : Precursors such as methoxycyclobutyl derivatives and pyrazole intermediates.
- Reagents : Commonly used reagents include DMSO, potassium carbonate, and various halogenated compounds.
- Conditions : Reactions are often conducted under reflux conditions or at room temperature, depending on the specific step.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results demonstrated a promising antimicrobial profile, particularly against E. coli, suggesting potential for further development in antibiotic applications .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
The proposed mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression and survival. The presence of the pyrazole ring is believed to facilitate binding to these targets.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Inhibition of cell cycle progression |
| HeLa | 20 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
